N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine is a chemical compound characterized by the presence of two bromophenyl groups attached to a benzene-1,3-diamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine typically involves multi-step organic reactions. One common method includes:
Nitration: The initial step involves the nitration of a suitable benzene derivative to introduce nitro groups.
Reduction: The nitro groups are then reduced to amines using reagents such as hydrazine and palladium on carbon.
Bromination: The final step involves the bromination of the amine groups to introduce bromophenyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration, reduction, and bromination processes, optimized for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, quinones, and amines.
Wissenschaftliche Forschungsanwendungen
N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism by which N1,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~,N~3~-Bis[(4-chlorophenyl)methyl]benzene-1,3-diamine
- N~1~,N~3~-Bis[(4-fluorophenyl)methyl]benzene-1,3-diamine
- N~1~,N~3~-Bis[(4-methylphenyl)methyl]benzene-1,3-diamine
Uniqueness
N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atoms can enhance the compound’s ability to participate in halogen bonding and increase its overall molecular weight and electron density .
Eigenschaften
CAS-Nummer |
245062-73-1 |
---|---|
Molekularformel |
C20H18Br2N2 |
Molekulargewicht |
446.2 g/mol |
IUPAC-Name |
1-N,3-N-bis[(4-bromophenyl)methyl]benzene-1,3-diamine |
InChI |
InChI=1S/C20H18Br2N2/c21-17-8-4-15(5-9-17)13-23-19-2-1-3-20(12-19)24-14-16-6-10-18(22)11-7-16/h1-12,23-24H,13-14H2 |
InChI-Schlüssel |
JDRKQCQUOGCWJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NCC2=CC=C(C=C2)Br)NCC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.